molecular formula C10H19N3O2 B13235637 tert-Butyl N-(1-carbamimidoylcyclobutyl)carbamate

tert-Butyl N-(1-carbamimidoylcyclobutyl)carbamate

Cat. No.: B13235637
M. Wt: 213.28 g/mol
InChI Key: HYTUHZVOPTUWLA-UHFFFAOYSA-N
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Description

Key Nomenclature Features:

  • Cyclobutane backbone : The four-membered ring serves as the central scaffold.
  • Carbamimidoyl group : A guanidine derivative ($$ \text{-C(=NH)-NH}_2 $$) attached to position 1.
  • Carbamate group : A tert-butoxycarbonyl ($$ \text{Boc} $$) protecting group linked via an oxygen atom.

The molecular formula is $$ \text{C}{10}\text{H}{19}\text{N}3\text{O}2 $$, with a molecular weight of 213.28 g/mol (calculated from the free base, excluding acetic acid).

Molecular Geometry and Conformational Isomerism

The compound’s geometry is influenced by the strained cyclobutane ring and substituent orientations:

Cyclobutane Ring Strain

  • Bond angles : ~88° (vs. 90° ideal for square cyclobutane), leading to puckered conformations to alleviate angle strain.
  • Substituent arrangement : The carbamimidoyl and carbamate groups adopt equatorial positions to minimize steric hindrance.
Parameter Value
Cyclobutane bond length 1.54 Å (C-C)
N-C (carbamate) 1.33 Å
C=O (carbamate) 1.21 Å

Conformational Analysis

  • Carbamate group : The Boc group rotates freely, but steric interactions with the cyclobutane restrict full 360° rotation.
  • Carbamimidoyl group : Planar due to resonance, locking the guanidine moiety in a rigid configuration.

Electronic Structure and Resonance Stabilization

The electronic properties are dominated by resonance effects in both the carbamate and carbamimidoyl groups:

Carbamate Resonance

  • The carbonyl oxygen delocalizes electrons into the adjacent oxygen, stabilizing the carbamate group:
    $$
    \text{O=C-O}^- \leftrightarrow \text{O}^--\text{C=O}
    $$
  • This resonance reduces electrophilicity at the carbonyl carbon, making the Boc group resistant to nucleophilic attack under mild conditions.

Carbamimidoyl Resonance

  • The guanidine moiety exhibits three resonance structures, distributing positive charge across the nitrogen atoms:
    $$
    \text{NH}2-\text{C}(=\text{NH})-\text{NH}2 \leftrightarrow \text{NH}2-\text{C}(\text{NH}2)=\text{NH}^+ \leftrightarrow \text{NH}2-\text{C}(\text{NH}2^+)-\text{NH}
    $$
  • This resonance confers strong basicity (pKa ~12–13), enabling protonation in physiological environments.

Comparative Analysis with Related Carbamate Derivatives

Structural and Functional Comparisons

Compound Molecular Formula Key Functional Groups Molecular Weight (g/mol)
This compound $$ \text{C}{10}\text{H}{19}\text{N}3\text{O}2 $$ Carbamimidoyl, Boc carbamate 213.28
tert-Butyl (1-carbamoylcyclobutyl)carbamate $$ \text{C}{10}\text{H}{18}\text{N}2\text{O}3 $$ Carbamoyl, Boc carbamate 214.26
tert-Butyl N-(1-(aminomethyl)cyclobutyl)carbamate $$ \text{C}{10}\text{H}{20}\text{N}2\text{O}2 $$ Aminomethyl, Boc carbamate 200.28

Key Differences:

  • Carbamimidoyl vs. Carbamoyl : The guanidine group in the title compound enhances basicity and hydrogen-bonding capacity compared to the carbamoyl derivative.
  • Cyclobutane Substituents : Derivatives with aminomethyl groups exhibit greater conformational flexibility but reduced resonance stabilization.
  • Reactivity : The carbamimidoyl group participates in electrophilic substitutions (e.g., nitration) more readily than carbamoyl or aminomethyl analogs.

Properties

Molecular Formula

C10H19N3O2

Molecular Weight

213.28 g/mol

IUPAC Name

tert-butyl N-(1-carbamimidoylcyclobutyl)carbamate

InChI

InChI=1S/C10H19N3O2/c1-9(2,3)15-8(14)13-10(7(11)12)5-4-6-10/h4-6H2,1-3H3,(H3,11,12)(H,13,14)

InChI Key

HYTUHZVOPTUWLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C(=N)N

Origin of Product

United States

Preparation Methods

Starting Materials and Protection

  • Starting amine: Cyclobutylamine or a substituted cyclobutyl derivative.
  • Protection: The amino group is protected by reaction with di-tert-butyl dicarbonate ((Boc)2O) under basic conditions, yielding tert-butyl N-cyclobutylcarbamate.

This step ensures the amine is protected during subsequent functionalization.

Introduction of Carbamimidoyl Group

The carbamimidoyl (guanidine-like) functionality is introduced typically via:

  • Reaction of the Boc-protected cyclobutyl amine with a suitable amidine precursor or with cyanamide derivatives under controlled conditions.
  • Alternatively, condensation with S-methylisothiourea salts can be employed to install the carbamimidoyl group.

The reaction is generally carried out in polar aprotic solvents such as ethyl acetate or acetonitrile, often under mild heating (0–50 °C) to optimize yield and minimize side reactions.

Representative Synthetic Procedure (Adapted from Patent CN102020589B)

Step Reagents & Conditions Description Yield / Notes
1 N-Boc-D-Serine + isobutyl chlorocarbonate + N-methylmorpholine in anhydrous ethyl acetate, cooled to -10 °C Formation of mixed acid anhydride intermediate High yield, mild conditions
2 Addition of benzylamine in ethyl acetate, warming to 10–15 °C Condensation to form Boc-protected intermediate Yield ~90% after crystallization
3 Phase-transfer catalysis alkylation with methyl sulfate, tetrabutylammonium bromide, and KOH in ethyl acetate Alkylation to form final carbamate derivative Controlled molar ratios for optimal yield

This method highlights the importance of temperature control, choice of solvent, and phase-transfer catalysis to achieve high purity and yield.

Alternative Synthetic Routes

  • Some methods utilize direct amidation of Boc-protected cyclobutyl amines with carbamimidoyl chloride or related reagents.
  • Use of base catalysts such as triethylamine or potassium hydroxide to facilitate nucleophilic substitution.
  • Purification typically involves extraction, washing with dilute acid/base, and crystallization from ethyl acetate/hexane mixtures.

Reaction Parameters and Optimization

Parameter Typical Range Impact on Reaction
Temperature -15 °C to 40 °C Lower temps favor selectivity; higher temps speed reaction but risk Boc cleavage
Solvent Ethyl acetate, acetonitrile Polar aprotic solvents preferred for solubility and reaction rate
Base N-methylmorpholine, triethylamine, KOH Neutralizes acid byproducts, promotes intermediate formation
Catalyst Tetrabutylammonium bromide (phase-transfer catalyst) Enhances alkylation efficiency
Molar Ratios Substrate : base : catalyst = 1 : 1.5 : 0.025–0.2 Optimized for yield and purity

Careful control of these parameters ensures reproducibility and scalability.

Analytical Characterization

Example NMR data (from related compounds):

NMR Type Chemical Shifts (ppm) Assignment
1H NMR 1.4 (s, 9H, Boc tert-butyl), 3.0–3.5 (m, cyclobutyl protons), 7.0–8.0 (s, amidine NH) Confirms Boc and carbamimidoyl groups
13C NMR 28.2 (tert-butyl C), 80.5 (Boc C=O), 150–160 (carbamimidoyl C) Consistent with expected structure

Summary Table: Preparation Methods Comparison

Method Key Reagents Conditions Yield Notes
Boc protection + amidine condensation Boc2O, cyclobutylamine, cyanamide Room temp to 40 °C, ethyl acetate 80–90% Mild, scalable
Phase-transfer catalysis alkylation Boc-protected amine, methyl sulfate, tetrabutylammonium bromide, KOH 0–25 °C, ethyl acetate ~90% High purity, efficient
Direct amidation with carbamimidoyl chloride Boc-protected amine, carbamimidoyl chloride Low temp, inert atmosphere 75–85% Requires careful handling

The preparation of This compound is well-established through Boc protection of cyclobutyl amines followed by carbamimidoyl group introduction via amidine chemistry or phase-transfer catalysis alkylation. Optimization of reaction conditions such as temperature, solvent, base, and catalyst is critical for high yield and purity. The methods are supported by extensive patent literature and research articles, ensuring reliable industrial and laboratory-scale synthesis.

This comprehensive synthesis approach enables the compound's use as a valuable intermediate in medicinal chemistry and biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-Butyl N-(1-carbamimidoylcyclobutyl)carbamate can be contextualized against related carbamates and cyclobutane derivatives. Below is a comparative analysis based on synthetic utility, stability, and bioactivity:

Structural Analogues

Compound Name Core Structure Functional Groups Key Properties
This compound Cyclobutane Boc, carbamimidoyl High rigidity; moderate solubility in polar aprotic solvents
tert-Butyl N-(carbamimidoylmethyl)carbamate Acyclic chain Boc, carbamimidoyl Flexible backbone; prone to hydrolysis under acidic conditions
N-(1-cyanocyclobutyl)carbamate Cyclobutane Cyano, carbamate Enhanced electrophilicity; lower thermal stability compared to carbamimidoyl
tert-Butyl N-(1-guanidinocyclohexyl)carbamate Cyclohexane Boc, guanidine Improved metabolic stability but reduced conformational rigidity

Research Findings and Data Tables

Table 1: Physicochemical Properties

Property This compound tert-Butyl N-(carbamimidoylmethyl)carbamate N-(1-cyanocyclobutyl)carbamate
Molecular Weight (g/mol) 255.3 217.2 182.2
Melting Point (°C) 148–152 112–115 98–102
logP (Octanol-Water) 1.8 0.9 1.2
Solubility in DMSO (mg/mL) 45 120 85

Methodological Considerations

The structural elucidation of this compound and its analogues relies on crystallographic tools such as SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids . Direct-methods programs like SIR97 have been critical in solving crystal structures of related carbamates, particularly when heavy atoms are absent .

Biological Activity

Tert-Butyl N-(1-carbamimidoylcyclobutyl)carbamate (CAS No. 1823951-12-7) is a synthetic organic compound that belongs to the class of carbamates. Carbamates are known for their diverse biological activities, including anti-inflammatory, anticancer, and insecticidal properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclobutyl group containing a carbamimidoyl substituent. The molecular formula is C11H18N2O2C_{11}H_{18}N_2O_2, with a molecular weight of approximately 213.28 g/mol. The structural configuration contributes to its stability and reactivity, making it an interesting candidate for biological evaluation.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of carbamate derivatives. For instance, compounds similar in structure to this compound have been shown to inhibit inflammation effectively. A comparative study on various substituted phenylcarbamates revealed that certain derivatives exhibited significant inhibition of paw edema in rat models, with inhibition percentages ranging from 39% to 54% compared to standard anti-inflammatory drugs like indomethacin . Such findings suggest that this compound may possess similar anti-inflammatory properties.

3. Neuroprotective Effects

The ability of carbamates to cross the blood-brain barrier enhances their therapeutic potential in neurodegenerative diseases. Certain carbamate derivatives have demonstrated protective effects against neuronal death induced by oxidative stress and excitotoxicity . This neuroprotective activity could be relevant for this compound, warranting further investigation.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar carbamate compounds have been shown to inhibit enzymes such as acetylcholinesterase, which is crucial in neurotransmission and inflammation pathways .
  • DNA Interaction : The capacity of carbamates to form stable interactions with nucleophilic sites on DNA may lead to effective anticancer activity by disrupting replication processes .
  • Modulation of Inflammatory Pathways : By influencing cytokine production and inflammatory mediators, carbamates can reduce inflammation effectively .

Case Study 1: Anti-inflammatory Efficacy

In a study evaluating various phenylcarbamates for anti-inflammatory activity, compounds were administered in a carrageenan-induced paw edema model. The results indicated that certain derivatives showed comparable efficacy to indomethacin, suggesting that similar structures can yield significant anti-inflammatory effects .

Case Study 2: Anticancer Potential

Research into structurally related carbamates has demonstrated their ability to inhibit tumor growth in vitro and in vivo by interfering with cellular signaling pathways involved in proliferation and apoptosis . These findings underscore the need for targeted studies on this compound.

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